![molecular formula C13H18ClN B13315849 N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13315849.png)
N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine is an organic compound with the molecular formula C13H18ClN This compound features a cyclopentane ring substituted with a methyl group and an amine group, which is further bonded to a 4-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine typically involves the reaction of 4-chlorobenzyl chloride with 2-methylcyclopentan-1-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]cyclopentanamine: Similar structure but lacks the methyl group on the cyclopentane ring.
4-chlorophenyl methyl sulfone: Contains a sulfone group instead of the amine group.
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Contains a benzamide group and a pyridinylmethyl group.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C13H18ClN/c1-10-3-2-4-13(10)15-9-11-5-7-12(14)8-6-11/h5-8,10,13,15H,2-4,9H2,1H3 |
InChI Key |
AYENBKPSJYXYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


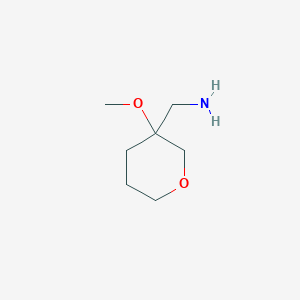

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate](/img/structure/B13315779.png)

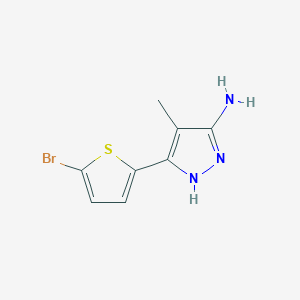
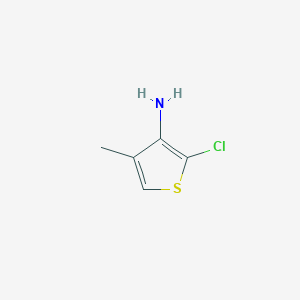


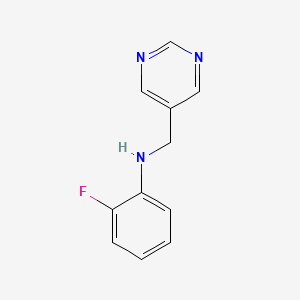
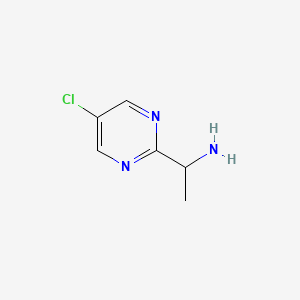
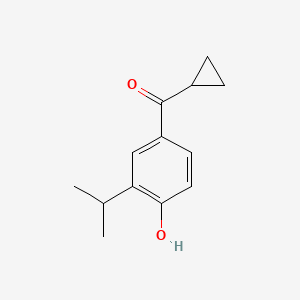
![Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)
![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
